molecular formula C17H26N2 B12615489 N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine CAS No. 919511-66-3

N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine

Cat. No.: B12615489
CAS No.: 919511-66-3
M. Wt: 258.4 g/mol
InChI Key: CMSCOTYFFPLCAM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a 3-methylbut-2-en-1-yl group, and a piperidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidin-4-amine with benzyl chloride, followed by the addition of 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(3-methylbut-2-en-1-yl)amine
  • N-Benzylpiperidin-4-amine
  • N-(3-methylbut-2-en-1-yl)piperidin-4-amine

Uniqueness

N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is unique due to the combination of its benzyl and 3-methylbut-2-en-1-yl groups attached to the piperidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

919511-66-3

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

N-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-15(2)10-13-19(17-8-11-18-12-9-17)14-16-6-4-3-5-7-16/h3-7,10,17-18H,8-9,11-14H2,1-2H3

InChI Key

CMSCOTYFFPLCAM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(CC1=CC=CC=C1)C2CCNCC2)C

Origin of Product

United States

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